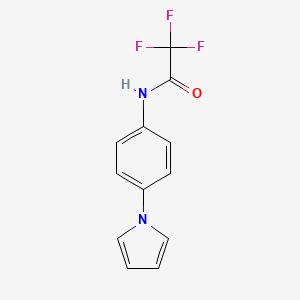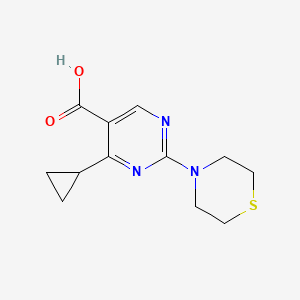
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidines. It has a molecular formula of C12H15N3O2S and a molecular weight of 265.33 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and thiomorpholine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a thiomorpholine moiety can be reacted with a cyclopropyl-containing reagent in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
4-Cyclopropyl-2-thiomorpholinopyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and thiomorpholine moieties contribute to its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H15N3O2S |
|---|---|
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
4-cyclopropyl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H15N3O2S/c16-11(17)9-7-13-12(14-10(9)8-1-2-8)15-3-5-18-6-4-15/h7-8H,1-6H2,(H,16,17) |
Clé InChI |
SEFIVEYIZWVPSV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=NC=C2C(=O)O)N3CCSCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15055821.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B15055826.png)
![2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15055831.png)


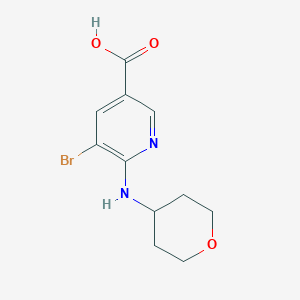

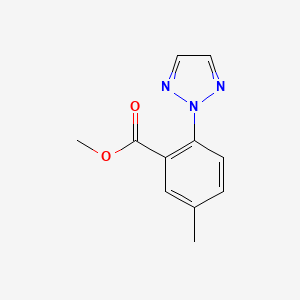

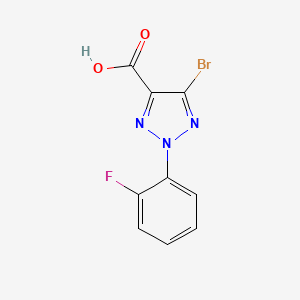
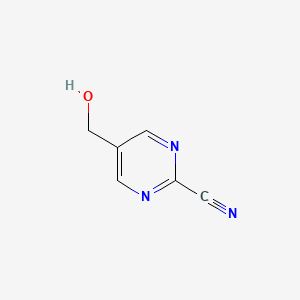
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
